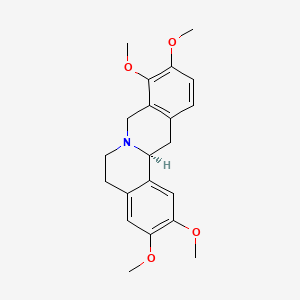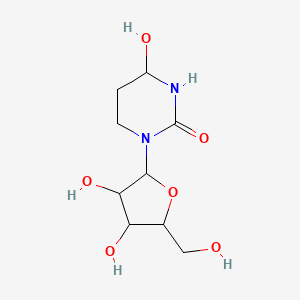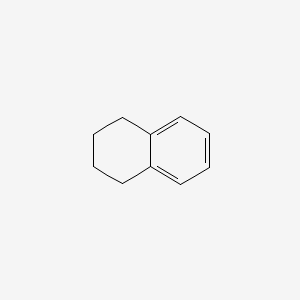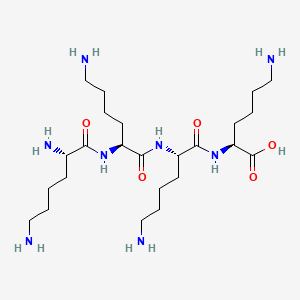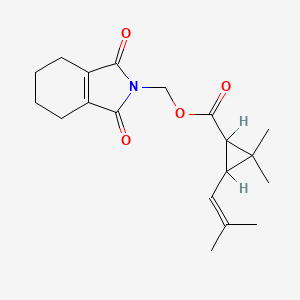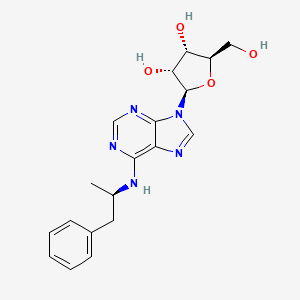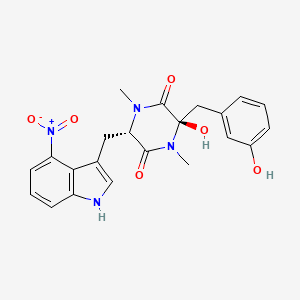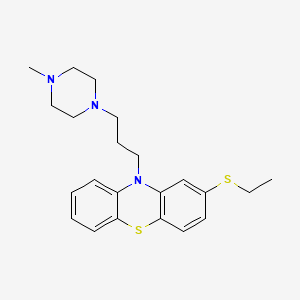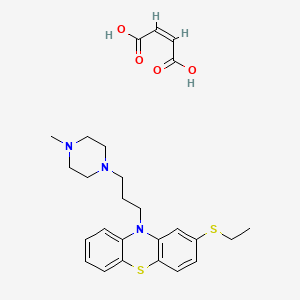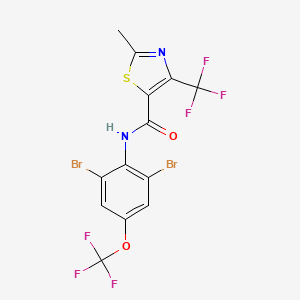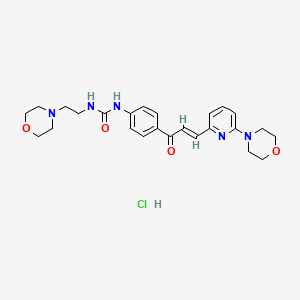
TRC051384 HCl
Descripción general
Descripción
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70). It exhibits protective effects against neuronal trauma via inhibition of necroptosis . It can be used for the research of ischemic stroke .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H32ClN5O4 . The SMILES representation isO=C(NCCN1CCOCC1)NC2=CC=C(C=C2)C(/C=C/C3=NC(N4CCOCC4)=CC=C3)=O.Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 502.01 . It appears as a solid . The product is recommended to be stored at -20°C .Aplicaciones Científicas De Investigación
Inductor de la Proteína de Choque Térmico 70 (HSP70)
TRC051384 HCl es un potente inductor de la expresión de la proteína de choque térmico 70 (HSP70) . Aumenta el ARNm de HSP70 en células HeLa y neuronas primarias de rata cuando se utiliza en concentraciones de 6,3 y 12,5 µM .
Activación del Factor 1 de Choque Térmico (HSF1)
This compound activa el factor de transcripción factor 1 de choque térmico (HSF1) en un ensayo de reportero utilizando células HeLa a 25 µM .
Neuroprotección
This compound exhibe efectos protectores contra el trauma neuronal a través de la inhibición de la necroptosis . Esto lo convierte en un candidato potencial para la investigación de la neuroprotección.
Investigación en el Accidente Cerebrovascular Isquémico
This compound se puede utilizar para la investigación del accidente cerebrovascular isquémico . Se ha demostrado que reduce significativamente la lesión neuronal y la discapacidad asociadas al accidente cerebrovascular en un modelo de rata de accidente cerebrovascular isquémico transitorio incluso cuando se administra 8 horas después del inicio de la isquemia .
Actividad Antiinflamatoria
This compound ha demostrado actividad antiinflamatoria. Resulta en una inhibición del 60% a 6,25 μM y una inhibición del 90% a 12,5 μM de la expresión de TNF-α inducida por LPS en la línea celular THP-1 diferenciada .
Biología Mitocondrial
This compound previene una disminución en el potencial de la membrana mitocondrial inducida por hidroperóxido de tert-butilo en células madre de núcleo pulposo humano (NPSC) aisladas . Esto sugiere su papel potencial en la investigación de la biología mitocondrial.
Mecanismo De Acción
Target of Action
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70) . HSP70 is a stress protein with neuroprotective activity .
Mode of Action
This compound interacts with its target, HSP70, by inducing its expression . It dose-dependently increases HSP70B mRNA in both HeLa and rat primary mixed neurons . This interaction results in a significant dose-dependent increase in HSF1 transcriptional activity and recovery of luciferase activity .
Biochemical Pathways
The induction of HSP70 by this compound involves HSF1 activation . This results in elevated chaperone and anti-inflammatory activity . Furthermore, the expression of HSP90α induced by neuronal trauma is further promoted by HSP70 inhibition .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally .
Result of Action
This compound exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs when cells are unable to undergo apoptosis. By inhibiting necroptosis, this compound helps to prevent cell death and protect neurons .
Action Environment
It’s known that the compound can significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . This suggests that the compound’s action may be influenced by the timing of administration relative to the onset of ischemia.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
TRC051384 hydrochloride interacts with the heat shock protein 70 (HSP70) and induces its expression . It activates the transcription factor heat shock factor 1 (HSF1) and enhances Hsp72 expression in neurons and glial cells . The nature of these interactions involves the inhibition of necroptosis, a form of programmed cell death .
Cellular Effects
TRC051384 hydrochloride exhibits protective effects against neuronal trauma . It influences cell function by inhibiting necroptosis, thereby preventing neuronal damage . It also impacts gene expression by inducing the expression of HSP70 .
Molecular Mechanism
The molecular mechanism of action of TRC051384 hydrochloride involves the induction of HSP70, which is achieved through the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, TRC051384 hydrochloride has been observed to significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia .
Dosage Effects in Animal Models
In animal models, treatment with TRC051384 hydrochloride has shown significant improvement in survival (50% by day 2 and 67.3% by day 7) when treatment was initiated at 4 hours after ischemia onset .
Metabolic Pathways
Its role in inducing HSP70 suggests it may influence pathways related to stress response and protein homeostasis .
Transport and Distribution
Given its role in inducing HSP70, it may be distributed to areas where stress response and protein homeostasis are critical .
Subcellular Localization
Given its role in inducing HSP70, it may be localized to areas within the cell where stress response and protein homeostasis are critical .
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFJDCZCSLJAM-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


